8-Fluoroguanine
Overview
Description
8-Fluoroguanine is a useful research compound. Its molecular formula is C5H4FN5O and its molecular weight is 169.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Imaging Gene Expression with PET
8-Fluoroguanine derivatives have been synthesized for imaging gene expression using positron emission tomography (PET). A novel method using direct radiofluorination reactions was developed to create these derivatives, proving significant for non-invasive imaging techniques in medical research. The structural analysis of the final products was conducted using nuclear magnetic resonance and high-resolution mass spectroscopy (Namavari et al., 2000).
DNA Damage Repair and Modulation
The utility of 8-substituted O6-benzylguanine analogs, related to this compound, in modulating DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT) was studied. These analogs showed variable AGT inactivation capabilities and were compared with the inactivation by BG, a modulator in phase II clinical trials. The research indicated unique AGT-inactivation profiles for the 8-substituted analogs, differing from BG, and highlighted the influence of tissue bioavailability on AGT inactivation in vivo (Ewesuedo et al., 2001).
Triple-Stranded DNA and Sensor Design
Studies on triple-stranded DNA containing 8-oxo-7,8-dihydro-2'-deoxyguanosine (related to this compound) have implications in the design of selective aptamer sensors for 8-oxo-7,8-dihydroguanine. These sensors are expected to provide a fast, low-cost, and reusable method to measure 8-oxo-7,8-dihydroguanine concentration, potentially contributing to a better understanding and diagnosis of DNA oxidative damage (Zhang et al., 2013).
Genotoxicity and Carcinogenesis
Research on multi-walled carbon nanotube (CNT) revealed that it induces nitrative DNA damage in human lung epithelial cells via interaction with Toll-like receptor 9, leading to 8-nitroguanine formation. This study provides insights into the mechanism of CNT-induced genotoxicity and its potential contribution to carcinogenesis, demonstrating the involvement of 8-nitroguanine as a marker of DNA damage in these processes (Hiraku et al., 2016).
Properties
IUPAC Name |
2-amino-8-fluoro-1,7-dihydropurin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN5O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H4,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSSBTKECSBHSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(NC1=O)N)N=C(N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433102 | |
Record name | 8-fluoroguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28128-36-1 | |
Record name | 8-fluoroguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.